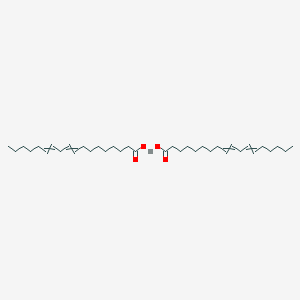
Copper(2+) dioctadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(2+) dioctadeca-9,12-dienoate is a coordination compound where copper ions are complexed with dioctadeca-9,12-dienoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(2+) dioctadeca-9,12-dienoate can be synthesized through the reaction of copper(II) salts with dioctadeca-9,12-dienoic acid. The reaction typically involves dissolving copper(II) acetate or copper(II) chloride in a suitable solvent, followed by the addition of dioctadeca-9,12-dienoic acid. The mixture is then stirred and heated under reflux conditions to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(2+) dioctadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between Cu(II) and Cu(I) oxidation states.
Substitution: Ligand exchange reactions can occur, where the dioctadeca-9,12-dienoate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Coordination: Coordination reactions typically occur in polar solvents such as water or methanol.
Major Products
Oxidation: The major products are often copper(I) complexes or copper oxides.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Applications De Recherche Scientifique
Copper(2+) dioctadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mécanisme D'action
The mechanism of action of Copper(2+) dioctadeca-9,12-dienoate involves its ability to interact with biological molecules and cellular components. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can bind to proteins and enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Copper(2+) dioctadeca-9,12-dienoate can be compared with other metal dioctadeca-9,12-dienoates, such as:
- Iron(2+) dioctadeca-9,12-dienoate
- Zinc(2+) dioctadeca-9,12-dienoate
- Nickel(2+) dioctadeca-9,12-dienoate
Uniqueness
This compound is unique due to its redox-active copper center, which allows it to participate in a wide range of chemical reactions and biological processes. This redox activity is not as pronounced in similar compounds with other metal centers.
Propriétés
Numéro CAS |
53404-08-3 |
|---|---|
Formule moléculaire |
C36H62CuO4 |
Poids moléculaire |
622.4 g/mol |
Nom IUPAC |
copper;octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
CXGHLNDIGXESIH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


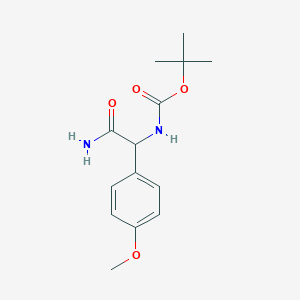
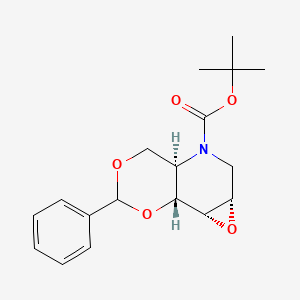
![8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)
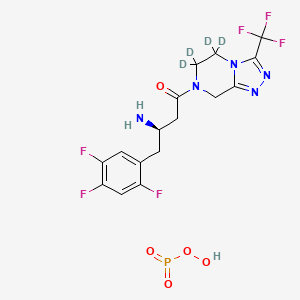
![Propanedioic acid, 2-[(1R)-1-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-nitroethyl]-, 1,3-dimethyl ester](/img/structure/B14094291.png)
![5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094294.png)
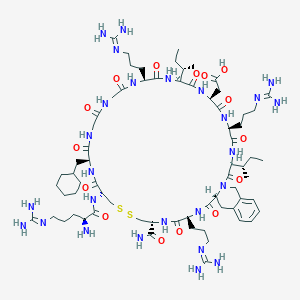
![1-(4-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094314.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]](/img/structure/B14094320.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094328.png)
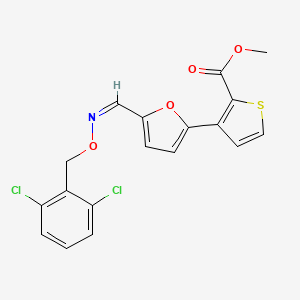
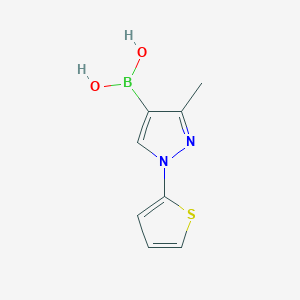
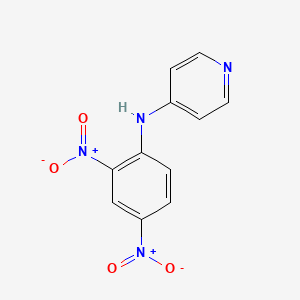
![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094362.png)
